2-bromo-5-isocyanatofuran
Description
2-Bromo-5-isocyanatofuran is a halogenated furan derivative characterized by a bromine atom at position 2 and an isocyanato (-NCO) functional group at position 5 of the furan ring. Key properties reported in the literature include:
- Molecular Formula: C₅H₂BrNO₂ (note: lists C₅H₁₁ClO, which may reflect a reporting error; the formula C₅H₂BrNO₂ aligns with the expected structure) .
- CAS Registry Number: 139364-99-1 .
- Key Features: The isocyanato group confers high electrophilicity, enabling reactions with nucleophiles (e.g., amines, alcohols), while the bromine atom allows further functionalization via cross-coupling reactions.
This compound is primarily utilized as a reactive intermediate in pharmaceutical synthesis and polymer chemistry due to its dual functionality.
Properties
CAS No. |
1017027-06-3 |
|---|---|
Molecular Formula |
C5H2BrNO2 |
Molecular Weight |
188 |
Purity |
91 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-bromo-5-isocyanatofuran typically involves the bromination of 5-isocyanatofuran. One efficient method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reactivity and ensure selective bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-isocyanatofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols.
Solvents: Dichloromethane, tetrahydrofuran (THF).
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products Formed
Substitution Products: Compounds where the bromine atom is replaced by another functional group.
Addition Products: Urethanes or ureas formed by the reaction of the isocyanate group with nucleophiles.
Scientific Research Applications
2-bromo-5-isocyanatofuran has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antibacterial and antifungal properties.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-5-isocyanatofuran involves its reactivity towards nucleophiles. The bromine atom and the isocyanate group are key functional groups that participate in various chemical reactions. The bromine atom can be displaced by nucleophiles, while the isocyanate group can form covalent bonds with nucleophiles, leading to the formation of urethanes or ureas. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the carbon atoms in the furan ring .
Comparison with Similar Compounds
Table 1. Key Structural and Functional Comparisons
Reactivity and Functional Group Analysis
Isocyanato Group (-NCO) vs. Other Electrophilic Groups :
- The -NCO group in this compound reacts rapidly with amines to form ureas, unlike bromoacetyl or ester groups in analogs (e.g., 5-(2-bromoacetyl)-5-methyldihydrofuran-2(3H)-one), which require harsher conditions for nucleophilic substitution .
- Compared to isothiocyanates (e.g., 4-bromo-5-chloro-2-fluorophenyl isothiocyanate), the isocyanato group exhibits higher electrophilicity but lower stability in aqueous environments .
Bromine Substitution :
- Bromine at position 2 in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas bromine at position 5 in benzofuran derivatives (e.g., methyl 5-bromo-3-methoxybenzofuran-2-carboxylate) primarily influences steric effects and ring electronics .
Ring System Differences :
- Furan vs. benzofuran cores: Benzofuran derivatives (e.g., ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate) exhibit extended conjugation, enhancing UV absorption and bioactivity compared to simpler furans .
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